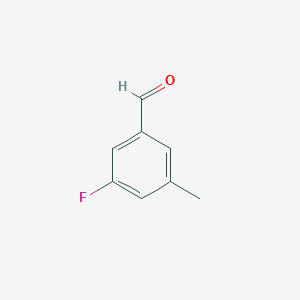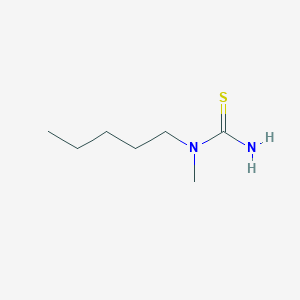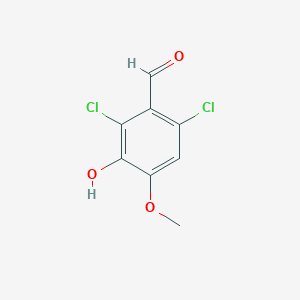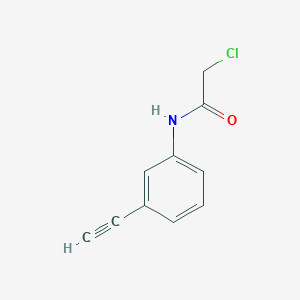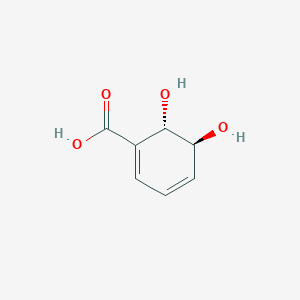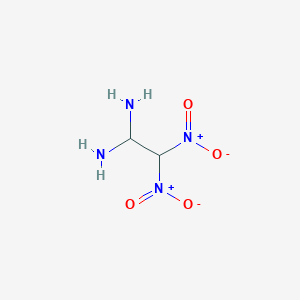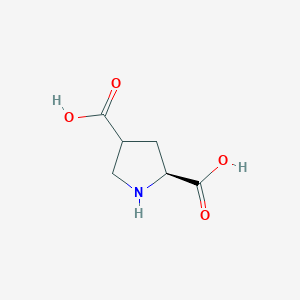
(2S)-Pyrrolidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Pyrrolidine-2,4-dicarboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is a component of proteins and is involved in various physiological processes. In
Mechanism Of Action
(2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It is a component of proteins and is involved in protein synthesis. It is also involved in the biosynthesis of collagen and elastin. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid is involved in the regulation of neurotransmitters, such as glutamate and GABA.
Biochemical And Physiological Effects
(2S)-Pyrrolidine-2,4-dicarboxylic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid has been shown to have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
(2S)-Pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, (2S)-Pyrrolidine-2,4-dicarboxylic acid has some limitations for lab experiments. It is insoluble in water and has a low solubility in organic solvents. It is also sensitive to pH and temperature changes.
Future Directions
There are several future directions for (2S)-Pyrrolidine-2,4-dicarboxylic acid research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in neurotransmitter regulation and its potential as a treatment for psychiatric disorders. In addition, future research could focus on developing new synthesis methods for (2S)-Pyrrolidine-2,4-dicarboxylic acid and exploring its potential as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, (2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It has been extensively studied in various scientific research fields and has several potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
(2S)-Pyrrolidine-2,4-dicarboxylic acid can be synthesized by various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of aldehydes with ammonium chloride and potassium cyanide. Another method is the Gabriel synthesis, which involves the reaction of phthalimide with potassium hydroxide and diethyl sulfate, followed by hydrolysis.
Scientific Research Applications
(2S)-Pyrrolidine-2,4-dicarboxylic acid has been extensively studied in various scientific research fields. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in metal-catalyzed reactions. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid has been used as a substrate in enzymatic reactions and as a standard in amino acid analysis.
properties
CAS RN |
186830-21-7 |
|---|---|
Product Name |
(2S)-Pyrrolidine-2,4-dicarboxylic acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
NRSBQSJHFYZIPH-BKLSDQPFSA-N |
Isomeric SMILES |
C1[C@H](NCC1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)C(=O)O |
synonyms |
2,4-Pyrrolidinedicarboxylicacid,(2S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



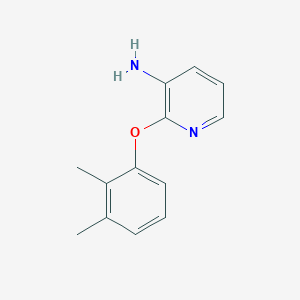
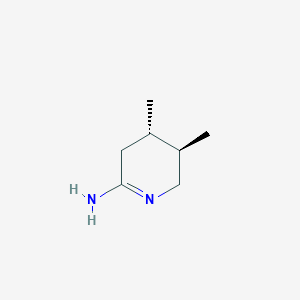
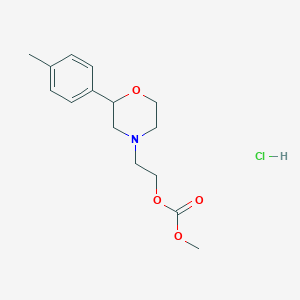
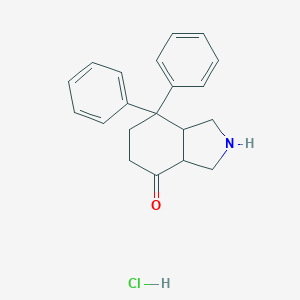
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
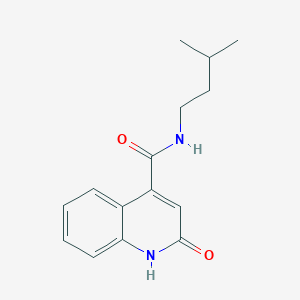
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
